molecular formula C15H12F3NO3S B270067 2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B270067
M. Wt: 343.3 g/mol
InChI Key: NXHGFOCOLJWJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA is a sulfonamide derivative that has been synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but studies have suggested that it exerts its anticancer activity through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Moreover, this compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, its ability to induce apoptosis and inhibit cell proliferation, and its low toxicity towards normal cells. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on 2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is to investigate the combination of this compound with other anticancer agents to enhance its therapeutic efficacy and overcome its limitations. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, the potential therapeutic applications of this compound for other diseases, such as Alzheimer's disease and inflammation, should be explored.

Synthesis Methods

The synthesis of 2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves several chemical reactions, starting from the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to obtain 3-(trifluoromethyl)phenyl)methanamine. The next step involves the reaction of the obtained product with 2-bromoacetophenone to yield 2-(3-(trifluoromethyl)phenyl)-1-(2-phenylsulfonyl)ethylamine. Finally, the reaction of the obtained product with acetic anhydride leads to the formation of this compound. The synthesis method of this compound has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Moreover, this compound has been investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and inflammation.

properties

Molecular Formula

C15H12F3NO3S

Molecular Weight

343.3 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3NO3S/c16-15(17,18)11-5-4-6-12(9-11)19-14(20)10-23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20)

InChI Key

NXHGFOCOLJWJKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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